7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiproliferative Activity
A series of quinazolinone derivatives, including structures similar to the specified compound, have been investigated for their antiproliferative activities. Specifically, fluoroquinolone derivatives with oxadiazole have shown significant antiproliferative activity against human lung tumor cell lines. This suggests potential applications in cancer research and treatment (Shaharyar, Ali, & Abdullah, 2007).
Dual-Acting Compounds with Inhibitory Activities
Compounds structurally related to the requested chemical have been synthesized and evaluated for their inhibitory activities toward TNF-α production and T cell proliferation. This indicates potential therapeutic applications in inflammatory diseases and immune response modulation (Tobe et al., 2003).
Antimicrobial and Antitumor Applications
Hybrid molecules containing similar structures have been studied for their antimicrobial and antitumor activities. These compounds have displayed good to moderate antimicrobial activity against various microorganisms, indicating potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Antibacterial Activities
Several novel quinolone derivatives, including compounds with structures similar to the requested chemical, have shown significant antibacterial activities. This highlights their potential in addressing bacterial infections and developing new antibacterial drugs (Ziegler et al., 1990).
Mecanismo De Acción
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate, followed by cyclization with 2,3-dihydroxybenzoic acid and thionation with Lawesson's reagent.", "Starting Materials": [ "4-(4-fluorophenyl)piperazine", "ethyl acetoacetate", "2,3-dihydroxybenzoic acid", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-oxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Cyclization of the intermediate from step 1 with 2,3-dihydroxybenzoic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus oxychloride to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 3: Thionation of the intermediate from step 2 with Lawesson's reagent in the presence of a base such as triethylamine or pyridine to form the final product, 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
Número CAS |
688055-38-1 |
Fórmula molecular |
C22H21FN4O4S |
Peso molecular |
456.49 |
Nombre IUPAC |
7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C22H21FN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |
Clave InChI |
FWIDEOANDGQMRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.